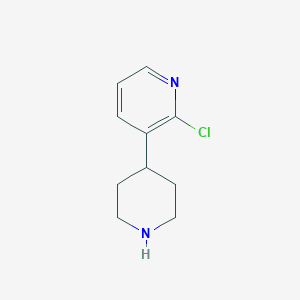

2-Chloro-3-(piperidin-4-yl)pyridine

Description

Properties

Molecular Formula |

C10H13ClN2 |

|---|---|

Molecular Weight |

196.67 g/mol |

IUPAC Name |

2-chloro-3-piperidin-4-ylpyridine |

InChI |

InChI=1S/C10H13ClN2/c11-10-9(2-1-5-13-10)8-3-6-12-7-4-8/h1-2,5,8,12H,3-4,6-7H2 |

InChI Key |

UKVFSACIVZEKFS-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1C2=C(N=CC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 2-Chloro-3-(piperidin-4-yl)pyridine

Stepwise Synthesis via Chloromethyl Pyridine Intermediate

One well-documented route involves the synthesis of 2-chloro-4-(piperidinylmethyl)pyridine , a close analog, which provides insight into the preparation of this compound by analogy and positional isomerism considerations.

Step 1: Preparation of 2-Chloro-4-methylpyridine

- Starting from 2-amino-4-picoline, diazotization with nitrite aqueous solution yields an intermediate solid.

- Treatment with phosphorus oxychloride (POCl₃) under reflux (80-110 °C) converts this intermediate into 2-chloro-4-methylpyridine.

- The reaction is carefully controlled to maintain pH and temperature for optimal yield.

Step 2: Chloromethylation to 2-Chloro-4-chloromethylpyridine

- 2-Chloro-4-methylpyridine is reacted with sulfuryl chloride (SO₂Cl₂) dropwise in the presence of a free radical initiator such as dibenzoyl peroxide.

- The reaction proceeds under controlled temperature and stirring for 2-8 hours.

- After neutralization and distillation under reduced pressure, 2-chloro-4-chloromethylpyridine is obtained with high yield.

Step 3: Nucleophilic Substitution with Piperidine

- The chloromethyl pyridine intermediate is condensed with piperidine under reflux conditions (~80 °C) for 6 hours.

- Workup involves pH adjustment and extraction to isolate 2-chloro-4-(piperidinylmethyl)pyridine with yields reported up to 90%.

| Step | Reactants/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 2-Amino-4-picoline + NaNO₂ + POCl₃ | 2-Chloro-4-methylpyridine | ~79 | Diazotization + chlorination |

| 2 | 2-Chloro-4-methylpyridine + SO₂Cl₂ + Initiator | 2-Chloro-4-chloromethylpyridine | Not specified | Radical chloromethylation |

| 3 | 2-Chloro-4-chloromethylpyridine + Piperidine | 2-Chloro-4-(piperidinylmethyl)pyridine | 90 | Nucleophilic substitution |

Table 1: Representative synthesis steps for 2-chloro-4-(piperidinylmethyl)pyridine, analogous to this compound preparation.

Alternative Synthesis via Pyrimidine Derivatives and Hydrogenation

Another approach involves pyrimidine derivatives structurally related to pyridine:

- Starting from 2-chloropyrimidine, bromination at the 5-position is performed in acetic acid with bromine under reflux.

- Subsequent coupling with piperidine derivatives introduces the piperidinyl group.

- Final debenzylation and catalytic hydrogenation (using palladium on carbon under hydrogen atmosphere) yield the target 2-chloro-5-(piperidin-4-yl)pyrimidine, a close analog to the pyridine compound.

Although this method targets pyrimidine analogs, it demonstrates useful synthetic tactics such as selective halogenation, coupling, and hydrogenation applicable to pyridine derivatives.

| Step | Reactants/Conditions | Product | Yield (g) | Notes |

|---|---|---|---|---|

| 1 | 2-Chloropyrimidine + Br₂ in AcOH, reflux overnight | 5-Bromo-2-chloropyrimidine | 29 | Selective bromination |

| 2 | Coupling with benzyl-protected piperidine | 5-(1-Benzylpiperidin-4-yl)-2-chloropyrimidine | Not specified | Piperidine introduction |

| 3 | Hydrogenation with Pd/C in methanol, room temp | 5-(Piperidin-4-yl)-2-chloropyrimidine | 7 | Debenzylation and reduction |

Table 2: Pyrimidine-based synthesis route relevant to 2-chloro-piperidinyl heterocycles.

Challenges and Improvements in Selectivity and Yield

- The position of chlorine and piperidinyl substitution on the pyridine ring affects reactivity and selectivity.

- Side reactions such as formation of isomeric chloropyridines (e.g., 4-chloro-2-substituted pyridines) and over-substitution are common.

- Use of specific solvents (e.g., methylene dichloride, acetonitrile, toluene, tetrahydrofuran) and bases (e.g., triethylamine, sodium carbonate) can improve selectivity and facilitate purification.

- Chlorination reagents such as phosphorus oxychloride, thionyl chloride, and sulfuryl chloride are chosen based on the desired substitution pattern and reaction conditions.

Summary of Research Discoveries and Perspectives

- The three-step synthesis involving chloromethylation and nucleophilic substitution provides a practical and cost-effective route with overall yields exceeding 30%, which is significant for industrial application.

- Radical initiators such as dibenzoyl peroxide are crucial in the chloromethylation step to achieve high conversion and selectivity.

- Catalytic hydrogenation for debenzylation in pyrimidine analogs demonstrates mild conditions preserving sensitive functional groups.

- Advances in solvent and base selection have enhanced reaction preference, minimized by-products, and improved product quality.

- These methods collectively reduce the synthetic complexity and cost associated with preparing this compound and related compounds, facilitating their use in drug discovery and development.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(piperidin-4-yl)pyridine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate nucleophiles.

Solvents: Ethanol, dichloromethane, and tetrahydrofuran are commonly used.

Major Products Formed

Substituted Pyridines: Formed through substitution reactions.

Piperidine Derivatives: Formed through reduction reactions.

Coupled Products: Formed through coupling reactions.

Scientific Research Applications

2-Chloro-3-(piperidin-4-yl)pyridine has a wide range of applications in scientific research:

Medicinal Chemistry: Used as a building block for the synthesis of potential drug candidates, including inhibitors of specific enzymes and receptors.

Biological Studies: Employed in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.

Industrial Applications: Used in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(piperidin-4-yl)pyridine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The presence of the piperidine ring can enhance its binding affinity and specificity for target molecules . The compound can also interact with various molecular pathways, influencing biological processes such as signal transduction and gene expression .

Comparison with Similar Compounds

The following analysis compares 2-Chloro-3-(piperidin-4-yl)pyridine with structurally related pyridine derivatives, focusing on substituent effects, physicochemical properties, and applications.

Structural Analogs and Substituent Effects

(a) 2-Chloro-3-(Trifluoromethyl)pyridine (CAS 65753-47-1)

- Structure : Chlorine at position 2 and a trifluoromethyl (-CF₃) group at position 3.

- Key Differences : The -CF₃ group is strongly electron-withdrawing and lipophilic, contrasting with the basic piperidinyl group.

- Applications : Widely used in agrochemicals (e.g., fungicides) and pharmaceuticals due to its stability and bioactivity .

- Market Data : Projected growth in demand driven by its role in synthesizing advanced intermediates .

(b) 1-(3-Chloropyridin-2-yl)piperidin-4-amine (CAS 777009-05-9)

- Structure : Piperidine linked to position 2 of pyridine, with chlorine at position 3 (positional isomer of the target compound).

- Applications : Pharmaceutical intermediate, highlighting the importance of piperidine placement in drug design .

(c) 2-Chloro-3-(3-Methyl-1,2,4-Oxadiazol-5-Yl)pyridine

- Structure : Oxadiazole ring at position 3, a heterocycle with distinct electronic and steric properties compared to piperidine.

- Key Differences : Oxadiazole is less basic but may improve metabolic stability.

(d) 3-Bromo-5-(piperidin-4-yl)-1H-pyrazolo[3,4-b]pyridine

- Structure : Pyrazolopyridine core with bromine and piperidine substituents.

- Key Differences : The fused pyrazole ring modifies solubility and target selectivity.

- Applications : Anticancer research due to its heterocyclic diversity .

Physicochemical Properties

Data from synthesized analogs (e.g., ) provide insights into trends:

*Hypothetical data inferred from analogs.

- Chlorine vs. Bromine : Chlorine’s smaller size and electronegativity influence electronic effects differently than bromine in analogs like 3-bromo-5-(piperidin-4-yl)-1H-pyrazolo[3,4-b]pyridine .

Q & A

Q. What are the common synthetic routes for 2-Chloro-3-(piperidin-4-yl)pyridine?

The synthesis typically involves multi-step reactions, such as nucleophilic substitution or coupling strategies. For example, analogous piperidine-pyridine hybrids are synthesized by reacting halogenated pyridines with piperidine derivatives under alkaline conditions (e.g., using NaOH in dichloromethane) . Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) may also be employed to introduce substituents while preserving the piperidine core . Key intermediates should be purified via column chromatography, and reaction progress monitored using TLC or LC-MS.

Q. How is the compound characterized after synthesis?

Post-synthesis characterization requires a combination of spectroscopic and analytical methods:

- NMR (¹H, ¹³C, DEPT) to confirm regiochemistry and purity.

- HPLC (with UV/Vis or MS detection) to assess purity (>95% recommended for biological assays) .

- X-ray crystallography (if crystalline) to resolve stereochemical ambiguities, as demonstrated in analogous piperidine derivatives .

- Elemental analysis (CHNS) to verify molecular composition.

Q. What solvents and conditions enhance solubility for in vitro assays?

The dihydrochloride salt form (common in piperidine derivatives) improves aqueous solubility due to increased polarity . For organic solubility, DMSO or ethanol (at concentrations <1% v/v) are preferred. Solubility profiles should be validated using dynamic light scattering (DLS) to detect aggregation in biological buffers .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts?

- Temperature control : Lower temperatures (0–5°C) minimize side reactions in halogenation steps .

- Catalyst screening : Test Pd(OAc)₂, XPhos, or SPhos ligands to enhance coupling efficiency .

- Protecting groups : Use tert-butyloxycarbonyl (Boc) to shield the piperidine nitrogen during functionalization, followed by deprotection with TFA .

- DoE (Design of Experiments) : Apply factorial design to evaluate interactions between variables (e.g., solvent polarity, stoichiometry).

Q. How to resolve contradictions in biological activity data across assays?

Discrepancies may arise from:

- Purity variability : Re-analyze batches via HPLC-MS to rule out impurities >0.5% .

- Off-target effects : Perform counter-screening against related receptors (e.g., GPCR panels).

- Solvent artifacts : Ensure DMSO does not exceed 0.1% in cell-based assays, as higher concentrations may induce cytotoxicity .

- Metabolic instability : Pre-incubate the compound with liver microsomes to assess metabolic clearance rates .

Q. What strategies address low bioavailability in preclinical models?

- Prodrug design : Introduce ester or amide prodrug moieties to enhance membrane permeability, as seen in piperidine-based therapeutics .

- Co-crystallization : Improve dissolution rates by forming co-crystals with succinic acid or other GRAS-listed co-formers .

- Nanoparticle encapsulation : Use PLGA nanoparticles to sustain release and bypass first-pass metabolism .

Data Analysis and Interpretation

Q. How to validate computational docking predictions for this compound?

- Perform molecular dynamics (MD) simulations (50–100 ns trajectories) to assess binding mode stability.

- Compare results with isothermal titration calorimetry (ITC) to experimentally measure binding affinity (Kd) .

- Cross-validate using surface plasmon resonance (SPR) for real-time kinetics (kon/koff) .

Q. What analytical methods distinguish stereoisomers in asymmetric synthesis?

- Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) .

- Vibrational circular dichroism (VCD) for absolute configuration determination .

- NMR derivatization : Use chiral shift reagents (e.g., Eu(hfc)₃) to split enantiomeric signals .

Safety and Handling

Q. What safety protocols are critical for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.